Cas no 1291490-61-3 (4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid)

4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid is a benzofuran derivative with a reactive carboxylic acid functional group and a 2-methylallyl ether substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both the benzofuran core and the carboxylic acid group allows for further functionalization, enabling the synthesis of more complex molecules. The 2-methylallyl ether moiety offers potential for selective deprotection or cross-coupling reactions, enhancing its utility in tailored chemical transformations. Its structural features make it valuable for research in medicinal chemistry and material science applications.
4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid structure
1291490-61-3 structure
Product Name:4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid
CAS No:1291490-61-3
MF:C13H12O4
MW:232.231984138489
CID:5178273
Update Time:2025-05-19

4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid Chemical and Physical Properties

Names and Identifiers

    • 4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid
    • 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid
    • 4-(2-Methyl-allyloxy)-benzofuran-6-carboxylic acid
    • Inchi: 1S/C13H12O4/c1-8(2)7-17-12-6-9(13(14)15)5-11-10(12)3-4-16-11/h3-6H,1,7H2,2H3,(H,14,15)
    • InChI Key: FDEJXCNSXSJHIO-UHFFFAOYSA-N
    • SMILES: O(CC(=C)C)C1=CC(C(=O)O)=CC2=C1C=CO2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 313
  • XLogP3: 3.1
  • Topological Polar Surface Area: 59.7

4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM493074-1g
4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid
1291490-61-3 97%
1g
$*** 2023-03-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD609790-1g
4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid
1291490-61-3 97%
1g
¥3773.0 2023-04-03

Additional information on 4-((2-Methylallyl)oxy)benzofuran-6-carboxylicacid

Comprehensive Overview of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid (CAS No. 1291490-61-3)

4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid (CAS No. 1291490-61-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzofuran derivative is characterized by its unique molecular structure, combining a benzofuran core with a 2-methylallyl ether group and a carboxylic acid functionality at the 6-position. Such structural features make it a valuable intermediate in the synthesis of more complex molecules.

In recent years, the demand for heterocyclic compounds like 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid has surged due to their broad applications in drug discovery. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the benzofuran scaffold's prevalence in natural products and FDA-approved drugs. The compound's CAS number 1291490-61-3 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry.

The synthesis of 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid typically involves multi-step organic reactions, including etherification and carboxylation processes. Its chemical stability and solubility profile make it suitable for further derivatization, a key reason why it appears in patents related to anti-inflammatory and antioxidant agents. These properties align with current trends in green chemistry, as researchers seek sustainable synthetic routes for such intermediates.

From an industrial perspective, CAS 1291490-61-3 is often discussed in the context of scale-up production challenges. Optimizing its yield while minimizing environmental impact remains a hot topic, especially with growing regulatory focus on green manufacturing practices. Analytical techniques like HPLC and NMR spectroscopy are crucial for quality control, ensuring the compound meets the stringent purity standards required for pharmaceutical applications.

The structure-activity relationship (SAR) studies involving this compound have revealed interesting insights. The 2-methylallyl group appears to influence molecular flexibility, while the carboxylic acid moiety enhances hydrogen bonding capacity—both critical factors in drug-receptor interactions. Such findings contribute to ongoing discussions about molecular docking and computational drug design, areas experiencing rapid growth due to AI-assisted methodologies.

Market analysts note increasing inquiries about 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid suppliers, particularly from contract research organizations (CROs) and generic drug manufacturers. This aligns with the broader pharmaceutical industry's shift toward specialty intermediates for targeted therapies. The compound's patent landscape also shows activity, with several applications citing its derivatives for metabolic disorder treatments.

Environmental and safety data for 1291490-61-3 indicate it requires standard laboratory handling precautions. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) is recommended during manipulation. This safety profile makes it preferable over more reactive intermediates in parallel synthesis workflows, a common technique in high-throughput screening platforms.

Future research directions for this compound likely involve exploring its chiral derivatives, given the pharmaceutical industry's emphasis on enantioselective synthesis. Additionally, its potential as a precursor for fluorescent probes or polymeric materials could open new applications in material science. These possibilities position 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid as a compound with cross-disciplinary relevance.

For researchers working with benzofuran-based compounds, understanding the structure-property relationships of this molecule provides valuable insights. The electron-rich aromatic system combined with the acid functionality creates opportunities for diverse chemical modifications, making it a versatile tool in synthetic chemistry. Recent publications have highlighted its use in developing enzyme inhibitors, particularly for oxidative stress-related targets.

In analytical applications, CAS 1291490-61-3 serves as a reference standard for method development in LC-MS systems. Its distinct UV absorption characteristics and fragmentation pattern make it useful for calibrating instruments in metabolomics studies. This application gains importance as precision medicine initiatives demand more sophisticated analytical techniques for small molecule detection.

The global market for fine chemicals like 4-((2-Methylallyl)oxy)benzofuran-6-carboxylic acid continues to expand, driven by pharmaceutical R&D investments. Supply chain considerations, including geographical sourcing and regulatory compliance, remain critical discussion points. Companies specializing in custom synthesis often list this compound in their portfolios, catering to the growing demand for tailor-made intermediates in drug development pipelines.

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